Azidoindolene 1

Übersicht

Beschreibung

Azidoindolene 1, also known as 3-azido-1H-indole, is an azido-containing heterocyclic compound that has been widely studied for its potential applications in various fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry. Azidoindolene 1 is a stable, colorless solid that is soluble in most organic solvents. It is a versatile reagent that can be used in a variety of synthetic reactions and can be used to prepare a wide range of compounds. It has been extensively studied for its ability to act as a catalyst in various organic reactions, including Diels-Alder and Michael addition reactions. In addition, azidoindolene 1 has been used as a substrate in a variety of biological systems, including enzymes, bacteria, and mammalian cells.

Wissenschaftliche Forschungsanwendungen

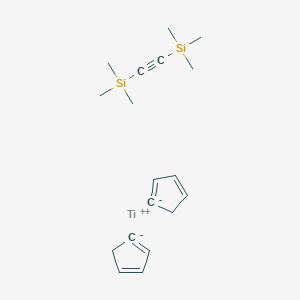

Peptidotriazoles Synthesis : The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, as described by Tornøe, Christensen, and Meldal (2002), is a key synthetic route to 1H-[1,2,3]-triazoles. This method has been used successfully with various types of azides, including primary, secondary, tertiary alkyl azides, and azido sugars, demonstrating the utility of azido compounds in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).

Azole Antifungal Agents : Research into azole antifungal agents has significantly expanded treatment options for fungal infections. Azoles like fluconazole and itraconazole have shown efficacy in treating systemic and superficial fungal infections, as highlighted by Sheehan, Hitchcock, and Sibley (1999). Their research indicates the importance of azole compounds in the clinical context (Sheehan, Hitchcock, & Sibley, 1999).

Isoindole and Isoquinoline Derivatives : The study by Hui and Chiba (2009) explores the synthesis of isoindole and isoquinoline derivatives from alpha-azido carbonyl compounds. This demonstrates the applicability of azido compounds in the creation of complex organic structures, relevant to pharmaceutical and chemical research (Hui & Chiba, 2009).

HIV Treatment : The research by Sirivolu et al. (2013) discusses 3'-azidothymidine (AZT)-derived 1,2,3-triazoles with antiviral activities against HIV-1. This indicates the potential of azido compounds in developing effective HIV treatments (Sirivolu et al., 2013).

Environmental Toxicity of Azoles to Fish : A study by Bhagat et al. (2021) reviews the environmental toxicity of azole compounds in fish. This study highlights the ecological impact of azole compounds, which is vital for environmental risk assessment and management (Bhagat, Singh, Nishimura, & Shimada, 2021).

Eigenschaften

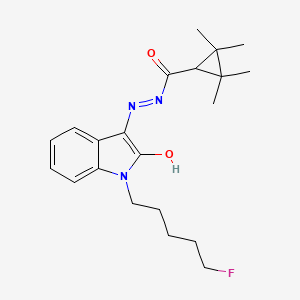

IUPAC Name |

N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSGCJWUJHZLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341924 | |

| Record name | Azidoindolene 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azidoindolene 1 | |

CAS RN |

1364933-69-6 | |

| Record name | Azidoindolene 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

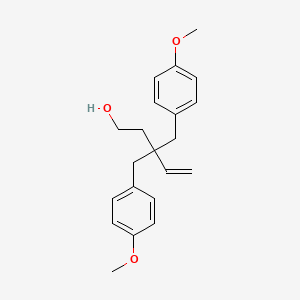

![(5R,6R)-3-[(Z)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B570111.png)

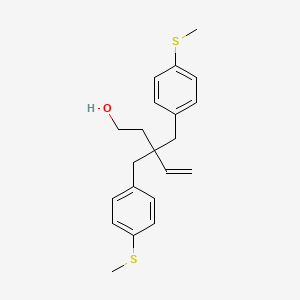

![3,3-Bis[(3-methoxyphenyl)methyl]pent-4-en-1-ol](/img/structure/B570114.png)

![Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate](/img/no-structure.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide](/img/structure/B570120.png)

![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)

![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)